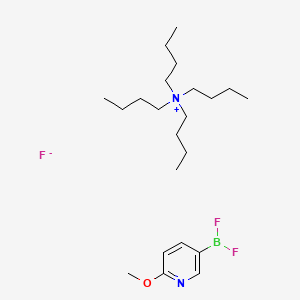

Difluoro-(6-methoxypyridin-3-yl)borane;tetrabutylazanium;fluoride

Descripción

Difluoro-(6-methoxypyridin-3-yl)borane;tetrabutylazanium;fluoride is a complex organoboron compound that has garnered interest in various fields of scientific research. This compound is notable for its unique structure, which includes a difluoroborane group attached to a methoxypyridine ring, and its association with tetrabutylazanium and fluoride ions. The presence of fluorine atoms and the borane group imparts distinct chemical properties, making it a valuable reagent in organic synthesis and other applications.

Propiedades

IUPAC Name |

difluoro-(6-methoxypyridin-3-yl)borane;tetrabutylazanium;fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C6H6BF2NO.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-11-6-3-2-5(4-10-6)7(8)9;/h5-16H2,1-4H3;2-4H,1H3;1H/q+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUSRYJPWKOFIN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)OC)(F)F.CCCC[N+](CCCC)(CCCC)CCCC.[F-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42BF3N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of difluoro-(6-methoxypyridin-3-yl)borane;tetrabutylazanium;fluoride typically involves the reaction of 6-methoxypyridine with a boron-containing reagent under controlled conditions. One common method includes the use of boron trifluoride etherate (BF3·OEt2) as a boron source. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The resulting intermediate is then treated with tetrabutylammonium fluoride (TBAF) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions

Difluoro-(6-methoxypyridin-3-yl)borane;tetrabutylazanium;fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The fluoride ion can participate in nucleophilic substitution reactions, replacing other leaving groups in organic molecules.

Coupling Reactions: The borane group is particularly useful in Suzuki-Miyaura coupling reactions, where it facilitates the formation of carbon-carbon bonds between aryl or vinyl groups.

Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, for example, the product is typically a biaryl compound, which is valuable in pharmaceuticals and materials science.

Aplicaciones Científicas De Investigación

Difluoro-(6-methoxypyridin-3-yl)borane;tetrabutylazanium;fluoride has a wide range of applications in scientific research:

Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

Medicine: Its derivatives are explored for potential therapeutic applications, including as intermediates in drug synthesis.

Mecanismo De Acción

The mechanism by which difluoro-(6-methoxypyridin-3-yl)borane;tetrabutylazanium;fluoride exerts its effects is primarily through its ability to act as a nucleophile or electrophile in chemical reactions. The borane group can coordinate with transition metals, facilitating catalytic processes such as the Suzuki-Miyaura coupling. The fluoride ion can participate in nucleophilic substitution, enabling the modification of organic molecules. These interactions are mediated by the electronic properties of the fluorine atoms and the borane group, which influence the reactivity and stability of the compound .

Comparación Con Compuestos Similares

Similar Compounds

Difluoroborane-pyridine complexes: These compounds share the borane-pyridine structure but may lack the methoxy group or have different substituents on the pyridine ring.

Fluorinated pyridines: Compounds such as 2-fluoropyridine and 3-fluoropyridine are similar in that they contain fluorine atoms attached to a pyridine ring.

Uniqueness

Difluoro-(6-methoxypyridin-3-yl)borane;tetrabutylazanium;fluoride is unique due to the combination of its difluoroborane group and the methoxypyridine ring, which imparts distinct reactivity and stability. The presence of tetrabutylazanium and fluoride ions further enhances its solubility and reactivity in various solvents, making it a versatile reagent in both laboratory and industrial settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.